molecular formula C20H18N2OS B5184708 2-PHENYL-2-(PHENYLSULFANYL)-N~1~-(2-PYRIDYLMETHYL)ACETAMIDE

2-PHENYL-2-(PHENYLSULFANYL)-N~1~-(2-PYRIDYLMETHYL)ACETAMIDE

Cat. No.: B5184708
M. Wt: 334.4 g/mol
InChI Key: NHVGRAJLWVINPR-UHFFFAOYSA-N
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Description

2-PHENYL-2-(PHENYLSULFANYL)-N~1~-(2-PYRIDYLMETHYL)ACETAMIDE is an organic compound that features a complex structure with phenyl, phenylsulfanyl, and pyridylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-2-(PHENYLSULFANYL)-N~1~-(2-PYRIDYLMETHYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-2-(PHENYLSULFANYL)-N~1~-(2-PYRIDYLMETHYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenyl and pyridyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-PHENYL-2-(PHENYLSULFANYL)-N~1~-(2-PYRIDYLMETHYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-PHENYL-2-(PHENYLSULFANYL)-N~1~-(2-PYRIDYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may interact with biological molecules through sulfur-based interactions, while the pyridylmethyl group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-PHENYL-2-(PHENYLSULFANYL)-N~1~-(2-PYRIDYLMETHYL)ACETAMIDE include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both phenylsulfanyl and pyridylmethyl groups allows for diverse chemical reactivity and interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

2-phenyl-2-phenylsulfanyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c23-20(22-15-17-11-7-8-14-21-17)19(16-9-3-1-4-10-16)24-18-12-5-2-6-13-18/h1-14,19H,15H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVGRAJLWVINPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC2=CC=CC=N2)SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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